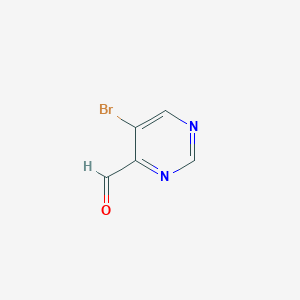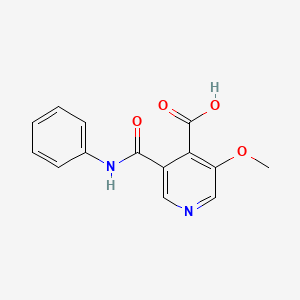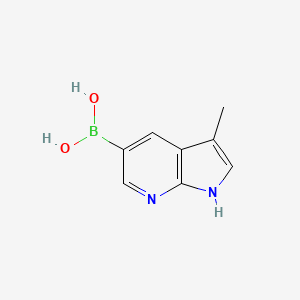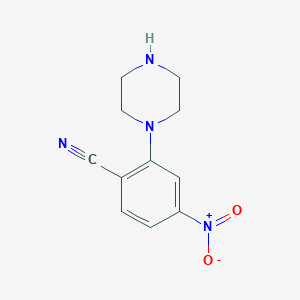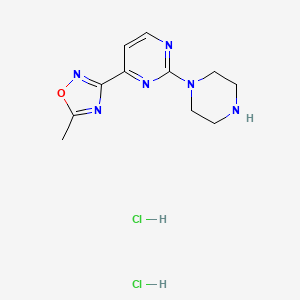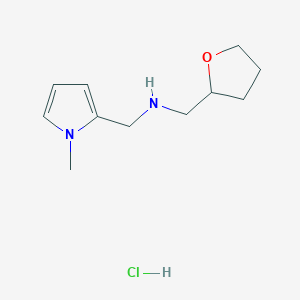
1-叔丁基-4-(2,2,2-三氟乙基)苯
描述
Synthesis Analysis
A study by Yang, Su, and Chiang (2006) explored the synthesis of fluorinated polyimides using a monomer related to 1-Tert-butyl-4-(2,2,2-trifluoroethyl)benzene. This process involved a nucleophilic substitution reaction and catalytic reduction to create polymers with good solubility, tensile strength, and thermal stability.Molecular Structure Analysis
The molecular formula of TBTFB is C12H15F3, and its molecular weight is 216.25 g/mol .科学研究应用
医药研究
1-叔丁基-4-(2,2,2-三氟乙基)苯: 在蛋白质组学研究中用作生物化学试剂 。其分子结构使其成为合成各种医药化合物的潜在候选者。
工业溶剂
由于其化学性质,该化合物可用作工业溶剂。 其挥发性和溶解其他物质的能力使其适用于化学过程和材料提取。
化学中间体
在合成化学领域,1-叔丁基-4-(2,2,2-三氟乙基)苯 在合成更复杂的分子中充当中间体。 它是创建各种化学产品的构建模块。
香料行业
1-叔丁基-4-(2,2,2-三氟乙基)苯 具有甜美果香,使其成为香料配方中的宝贵成分。 它用于赋予香水和其他香味产品独特的香气。
蛋白质组学研究
该化合物是一种用于蛋白质组学研究的生物化学试剂。 它有助于研究蛋白质组及其功能,特别是在理解蛋白质结构和相互作用方面 。
色谱法
在色谱法中,1-叔丁基-4-(2,2,2-三氟乙基)苯 可以用作标准品或流动相的成分,因为它在各种色谱条件下具有稳定且可预测的行为 。
质谱法
它也适用于质谱法,作为校准标准品或试剂,可以帮助识别和量化给定样品中未知化合物 。
先进电池科学
在这个创新的先进电池科学领域,该化合物可能在开发新材料方面发挥作用,这些材料可以带来更高效、更持久的电池 。
每种应用都利用了1-叔丁基-4-(2,2,2-三氟乙基)苯独特的化学性质,展示了其在科学研究和工业过程中的多功能性和重要性。该化合物的分子式为
C12H15F3 C_{12}H_{15}F_{3} C12H15F3
,其分子量为 216.25 。它能够参与各种反应和过程,使其成为这些不同领域的宝贵资产。属性
IUPAC Name |
1-tert-butyl-4-(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3/c1-11(2,3)10-6-4-9(5-7-10)8-12(13,14)15/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPMICGFHGLCSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



